SDZ281-977

説明

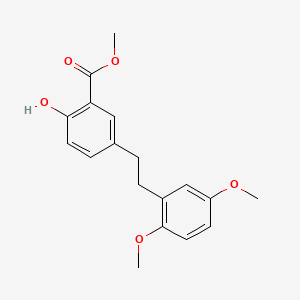

Structure

3D Structure

特性

IUPAC Name |

methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-21-14-7-9-17(22-2)13(11-14)6-4-12-5-8-16(19)15(10-12)18(20)23-3/h5,7-11,19H,4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOFTOHENYHNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC2=CC(=C(C=C2)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198505 |

Source

|

| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150779-71-8 |

Source

|

| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150779-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of SDZ-281-977: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ-281-977, a synthetic derivative of the natural product lavendustin A, has emerged as a potent antiproliferative agent with a distinct mechanism of action. Initially explored as a potential tyrosine kinase inhibitor, subsequent research has revealed its primary function as a powerful antimitotic agent. This technical guide provides an in-depth analysis of the core mechanism of action of SDZ-281-977, summarizing key experimental findings, detailing methodologies, and visualizing the underlying biological pathways. The information presented herein is intended to support further research and development efforts in the field of oncology.

Introduction

SDZ-281-977, chemically identified as 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, is a novel compound derived from lavendustin A. While lavendustin A is a known inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase, extensive studies have demonstrated that SDZ-281-977 does not share this mode of action. Instead, its potent antiproliferative effects are attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent cell death. A significant advantage of SDZ-281-977 is its efficacy against tumor cells that exhibit the multidrug resistance (MDR) phenotype, a common challenge in cancer chemotherapy.

Core Mechanism of Action: Antimitotic Activity via Tubulin Polymerization Inhibition

The primary mechanism of action of SDZ-281-977 is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By interfering with the formation and function of the mitotic spindle, SDZ-281-977 effectively halts the cell cycle in the M-phase (mitosis).

Subsequent investigations have revealed that SDZ-281-977 binds to the colchicine-binding site on β-tubulin. This binding event prevents the assembly of tubulin dimers into microtubules, disrupting the dynamic instability required for proper spindle function. The sustained mitotic arrest triggered by SDZ-281-977 ultimately leads to the activation of apoptotic pathways and tumor cell death.

Signaling Pathway: Mitotic Arrest Induced by SDZ-281-977

Caption: Signaling pathway of SDZ-281-977 leading to mitotic arrest and apoptosis.

Quantitative Data

The antiproliferative activity of SDZ-281-977 has been quantified in various human cancer cell lines. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Antiproliferative Activity of SDZ-281-977

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A431 | Vulvar Carcinoma | 0.21 |

| MIA PaCa-2 | Pancreatic Carcinoma | 0.29 |

| MDA-MB-231 | Breast Carcinoma | 0.43 |

Table 2: In Vivo Antitumor Efficacy of SDZ-281-977 in Nude Mice with A431 Xenografts

| Administration Route | Dose | Treatment Schedule | Tumor Growth Inhibition |

| Intravenous | 1-10 mg/kg | 3-4 times per week for 4 weeks | Dose-dependent |

| Oral | 30 mg/kg | Daily for 3 weeks | 54% |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of SDZ-281-977.

Cell Proliferation Assay

-

Cell Lines: Human tumor cell lines A431, MIA PaCa-2, and MDA-MB-231 were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well.

-

After 24 hours of incubation, cells were treated with various concentrations of SDZ-281-977.

-

The plates were incubated for an additional 72 hours.

-

Cell viability was assessed using a standard colorimetric assay (e.g., MTT or XTT) to determine the concentration of SDZ-281-977 that inhibits cell growth by 50% (IC₅₀).

-

In Vivo Antitumor Efficacy Studies

-

Animal Model: Female athymic nude mice were used.

-

Tumor Implantation: A431 human vulvar carcinoma cells were subcutaneously injected into the flank of each mouse.

-

Treatment:

-

Intravenous Administration: When tumors reached a palpable size, mice were treated with SDZ-281-977 at doses of 1, 3, or 10 mg/kg, administered via the tail vein 3-4 times per week for 4 weeks.

-

Oral Administration: Mice were treated with SDZ-281-977 at a dose of 30 mg/kg, administered by oral gavage daily for 3 weeks.

-

-

Tumor Measurement: Tumor volume was measured regularly using calipers, and calculated using the formula: (length × width²) / 2.

-

Outcome Assessment: Tumor growth inhibition was determined by comparing the tumor volumes of treated mice to those of vehicle-treated control mice.

Workflow for In Vivo Efficacy Study

Unveiling the Antiproliferative Power of SDZ281-977: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ281-977, a synthetic derivative of lavendustin A, has demonstrated significant antiproliferative properties against a range of cancer cell lines. Initially investigated as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, subsequent research has revealed a distinct mechanism of action. This technical guide provides an in-depth overview of the antiproliferative characteristics of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction

This compound, chemically identified as 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, is a novel compound derived from lavendustin A, a known inhibitor of EGFR tyrosine kinase.[1] While initially synthesized with the expectation of similar enzymatic inhibition, studies have shown that this compound's potent antiproliferative effects stem from a different mechanism: the disruption of mitosis.[1][2] This surprising discovery has positioned this compound as an interesting candidate for cancer therapy, particularly due to its efficacy against multidrug-resistant tumor cells.[1] This guide will explore the core antiproliferative properties of this compound.

Quantitative Data on Antiproliferative Activity

The antiproliferative efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Vulvar Carcinoma | 0.21[3] |

| MIA PaCa-2 | Pancreatic Tumor | 0.29[3] |

| MDA-MB-231 | Breast Carcinoma | 0.43[3] |

Table 2: In Vivo Antitumor Activity of this compound in Nude Mice with A431 Xenografts

| Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (%) |

| Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent[3] |

| Oral | 30 mg/kg | 3 weeks | 54[3] |

Mechanism of Action: Mitotic Arrest via Tubulin Polymerization Inhibition

Contrary to its parent compound, lavendustin A, this compound does not inhibit EGFR tyrosine kinase in cell-free assays.[2] Instead, its antiproliferative activity is attributed to its ability to arrest cells in the M-phase (mitosis) of the cell cycle.[2] Research on closely related lavendustin A analogs suggests that this mitotic arrest is achieved through the inhibition of tubulin polymerization.[4][5] It is hypothesized that this compound binds to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules, which are essential for the mitotic spindle and chromosome segregation.[1][6] This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death.

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiproliferative properties of this compound. These protocols are based on standard laboratory procedures, as the full experimental details from the primary literature are not publicly available.

In Vitro Antiproliferation Assay (Sulforhodamine B - SRB Assay for Adherent Cells)

This assay determines cell proliferation by measuring the protein content of treated cells.

Materials:

-

Cancer cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Tumor Xenograft Study in Nude Mice

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Athymic nude mice (e.g., BALB/c nude)

-

Cancer cells (e.g., A431)

-

Matrigel (optional)

-

This compound formulation for injection or oral gavage

-

Calipers

-

Animal housing and monitoring equipment

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free media), optionally mixed with Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intravenous injection or oral gavage) according to the predetermined schedule and dosage. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat them with this compound at a specific concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would indicate mitotic arrest.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a potent antiproliferative agent with a well-defined, albeit unexpected, mechanism of action. Its ability to induce mitotic arrest through the inhibition of tubulin polymerization makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers interested in further exploring the properties and potential applications of this intriguing lavendustin A derivative. Further investigation into its efficacy across a broader range of cancer types and its potential for combination therapies is warranted.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of SDZ-281-977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of SDZ-281-977, a potent antiproliferative agent. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

SDZ-281-977, systematically named 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, is a synthetic small molecule derived from Lavendustin A.[1][2] Initially investigated as a potential inhibitor of the Epidermal Growth Factor (EGF) receptor tyrosine kinase, further studies revealed its primary mechanism of action as an antimitotic agent that induces cell cycle arrest.[3]

| Property | Value | Reference |

| IUPAC Name | 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester | [1] |

| Synonyms | SDZ-281-977, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | [1] |

| CAS Number | 150779-71-8 | [4] |

| Molecular Formula | C18H20O5 | [4] |

| Molecular Weight | 316.35 g/mol | [4] |

| SMILES | COC(=O)c1cc(CCc2cc(OC)ccc2OC)ccc1O | [4] |

Synthesis of SDZ-281-977

A detailed six-step synthesis for SDZ-281-977 has been developed, starting from the commercially available reagents 2,5-dimethoxybenzaldehyde (B135726) and 5-formylsalicylic acid.[1] The key stages of this synthesis are outlined below.

Experimental Protocol: Synthesis of SDZ-281-977[1]

Step 1 & 2: Preparation of Methyl 5-formyl-2-hydroxybenzoate

-

5-formylsalicylic acid is esterified to its methyl ester using standard methods.

Step 3: Preparation of Dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate

-

This phosphonate (B1237965) is prepared from 2,5-dimethoxybenzaldehyde in three steps, which are not detailed in the primary literature.

Step 4: Horner-Wadsworth-Emmons Olefination

-

The methyl ester of 5-formylsalicylic acid is condensed with dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate to yield methyl 5-[2-(2,5-dimethoxyphenyl)ethenyl]-2-hydroxy-(E)-benzoate.

Step 5: Hydrogenation

-

The resulting olefin is hydrogenated using 10% Palladium on carbon (Pd/C) as a catalyst at 40°C to afford the final product, methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate (SDZ-281-977).

Step 6: Purification

-

The final compound is purified by recrystallization from absolute ethanol (B145695) to a purity of >99.5%.

Caption: Synthetic pathway of SDZ-281-977.

Biological Activity and Mechanism of Action

Antiproliferative Activity

SDZ-281-977 exhibits potent antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Vulvar Carcinoma | 0.21 | [4] |

| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [4] |

| MDA-MB-231 | Breast Carcinoma | 0.43 | [4] |

Mechanism of Action: Mitotic Arrest

Contrary to initial hypotheses, SDZ-281-977 does not inhibit the EGF receptor tyrosine kinase in cell-free assays.[3] Instead, its antiproliferative effect is attributed to its ability to arrest cells in the M-phase (mitosis) of the cell cycle.[3] The precise molecular target within the mitotic machinery has not been fully elucidated in the reviewed literature. Antimitotic agents typically function by interfering with the dynamics of microtubules, either by inhibiting their polymerization or by stabilizing them, which in turn activates the spindle assembly checkpoint and halts cell cycle progression.

Caption: Mechanism of action of SDZ-281-977.

Key Experimental Protocols

In Vitro Antiproliferation Assay[4]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well and incubated to allow for attachment and growth.

-

Compound Treatment: Cells are treated with serial dilutions of SDZ-281-977 and incubated for a period of 3 to 4 days.

-

Viability Assessment:

-

For adherent cell lines, cell viability is determined using the Sulforhodamine B (SRB) assay.

-

For suspension cell lines, the MTT assay is employed.

-

-

Data Analysis: The absorbance is measured, and the IC50 values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy Study in Nude Mice[4]

-

Tumor Implantation: Human tumor cells (e.g., A431) are implanted subcutaneously into nude mice.

-

Treatment Administration:

-

Intravenous (i.v.): SDZ-281-977 is dissolved in a suitable vehicle and administered intravenously at doses ranging from 1 to 10 mg/kg.

-

Oral (p.o.): The compound is formulated for oral gavage and administered at doses such as 30 mg/kg.

-

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

-

Endpoint: At the end of the treatment period, the percentage of tumor growth inhibition is calculated.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with SDZ-281-977 at various concentrations for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA intercalating agent, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to determine the extent of mitotic arrest.

Caption: Experimental workflow for SDZ-281-977 evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tubulin regulates stability and localization of STMN2 by binding preferentially to its soluble form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cancer incidence in a population accidentally exposed to 2,3,7,8-tetrachlorodibenzo-para-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

SDZ281-977: A Technical Overview of a Novel Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SDZ281-977, a synthetic derivative of the natural product lavendustin A, emerged from a chemical derivatization program aimed at identifying novel antiproliferative compounds. While its parent compound is a known EGF receptor tyrosine kinase inhibitor, this compound exerts its potent anticancer effects through a distinct mechanism: the disruption of microtubule dynamics, leading to mitotic arrest and subsequent inhibition of cell proliferation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its biological pathways and developmental workflow.

Discovery and Rationale

This compound, chemically identified as 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, was synthesized as part of an effort to explore the therapeutic potential of lavendustin A derivatives.[1] The initial hypothesis was that modifications to the lavendustin A structure could yield compounds with improved potency and selectivity as tyrosine kinase inhibitors. However, serendipitously, the chemical modifications leading to this compound resulted in a compound with a novel mechanism of action.[1] Unlike lavendustin A, this compound does not inhibit the EGF receptor tyrosine kinase in cell-free assays.[1] Instead, its potent antiproliferative activity is attributed to its ability to induce mitotic arrest.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

Subsequent investigations into the mechanism of action of this compound revealed that it functions as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, the fundamental protein subunit of microtubules.[2] This disruption of microtubule dynamics is critical during mitosis, as microtubules are essential components of the mitotic spindle required for chromosome segregation. By preventing the proper formation and function of the mitotic spindle, this compound causes cells to arrest in the M-phase of the cell cycle, ultimately leading to the suppression of cell division and proliferation.[1][3] Evidence suggests that this compound may exert this effect by interacting with the colchicine (B1669291) binding site on tubulin.[2][4]

Preclinical Efficacy

The antiproliferative activity of this compound has been evaluated in both in vitro and in vivo models, demonstrating its potential as an anticancer agent.

In Vitro Studies

This compound has shown potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Vulvar Carcinoma | 0.21 |

| MIA PaCa-2 | Pancreatic Cancer | 0.29 |

| MDA-MB-231 | Breast Carcinoma | 0.43 |

Data sourced from MedChemExpress and MOLNOVA, referencing Cammisuli S, et al. (1996).[5]

In Vivo Studies

In vivo studies using nude mice bearing human tumor xenografts further confirmed the antitumor efficacy of this compound.

| Animal Model | Treatment | Outcome |

| Nude mice with A431 xenografts | 1-10 mg/kg, intravenous, for 4 weeks | Dose-dependent inhibition of tumor growth |

| Nude mice with A431 xenografts | 30 mg/kg, oral, for 3 weeks | 54% inhibition of tumor growth |

Data sourced from MedChemExpress and MOLNOVA, referencing Cammisuli S, et al. (1996).[5]

Importantly, the effective doses in these animal models were well-tolerated, with no significant changes in body weight observed.[5] Furthermore, studies in mice indicated that this compound was not immunosuppressive or hematosuppressive at doses that effectively inhibited tumor growth.[1] A significant advantage of this compound is its ability to circumvent multidrug resistance, as tumor cells expressing the multidrug resistance phenotype remained sensitive to the compound.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (A431, MIA PaCa-2, MDA-MB-231) are maintained in their respective optimal growth media at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested during their exponential growth phase. For adherent cell lines, trypsinization is used for detachment. Cells are then resuspended in fresh medium and seeded into 96-well microplates at a density of 1,000 to 5,000 cells per well.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in the growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 3 to 4 days.

-

Growth Inhibition Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Female nude mice (nu/nu) are used.

-

Tumor Implantation: Human tumor cells (e.g., A431) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size.

-

Randomization: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups.

-

Compound Administration:

-

Intravenous (i.v.) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of PEG 300, citric acid, Tween 80, and ethanol, diluted with saline). The solution is administered via the tail vein at specified doses (e.g., 1, 3, and 10 mg/kg) multiple times a week for the duration of the study.

-

Oral (p.o.) Administration: this compound is dissolved in an appropriate vehicle for oral gavage (e.g., a mixture of ethanol, Labrafil M2125CS, and corn oil). The solution is administered orally at a specified dose (e.g., 30 mg/kg).

-

-

Control Group: The control group receives the vehicle only, following the same administration schedule as the treatment groups.

-

Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored to assess toxicity.

-

Data Analysis: Tumor volume is calculated using the formula: (length x width²) / 2. The percentage of tumor growth inhibition in the treated groups is calculated relative to the control group.

Development Status and Future Perspectives

The initial preclinical data for this compound, published in 1996, were promising, highlighting its potent and selective antiproliferative activities and a novel mechanism of action. However, a comprehensive search of publicly available literature and clinical trial registries reveals no information on the further development of this compound beyond these initial studies. There is no evidence to suggest that this compound entered into formal preclinical toxicology studies required for an Investigational New Drug (IND) application or progressed into human clinical trials.

The reasons for the apparent discontinuation of its development are not publicly known. Potential factors could include unforeseen toxicity, unfavorable pharmacokinetic properties, or strategic decisions by the developing company.

Despite its apparent halt in development, the story of this compound provides valuable insights for drug discovery:

-

Serendipity in Drug Discovery: It underscores how chemical modification of a known active compound can lead to the discovery of a new chemical entity with a completely different and unexpected mechanism of action.

-

Novel Antimitotic Agents: this compound represents a distinct chemical scaffold with antimitotic activity, which could serve as a starting point for the design of new microtubule-targeting agents.

-

Overcoming Drug Resistance: Its efficacy against multidrug-resistant cell lines remains a highly desirable feature for any new anticancer drug.

References

- 1. Microtubule Targeting Anti-mitotic Agents as Anti-Cancer Drugs: A Review | Semantic Scholar [semanticscholar.org]

- 2. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | this compound供应商 AdooQ® [adooq.cn]

- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

SDZ281-977: A Lavendustin A Derivative with Potent Antimitotic Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SDZ281-977, a synthetic derivative of the natural product Lavendustin A, represents a significant departure from its parent compound's mechanism of action. Initially explored as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, subsequent research has revealed that this compound exerts its potent antiproliferative effects not through kinase inhibition, but by inducing mitotic arrest. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its biological activity, mechanism of action, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and mechanistic evaluation of novel anticancer agents.

Introduction

The chemical modification of biologically active natural products is a well-established strategy in the quest for new therapeutic agents. Lavendustin A, a microbial metabolite, is a known inhibitor of EGFR tyrosine kinase.[1] The synthesis of this compound, 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester, was part of an effort to develop novel antiproliferative compounds derived from the Lavendustin A scaffold.[1] Surprisingly, while demonstrating potent anticancer activity, this compound was found to be inactive as an EGFR tyrosine kinase inhibitor in cell-free assays.[2] Instead, its mode of action is attributed to its ability to arrest cells in the M-phase of the cell cycle, identifying it as a novel antimitotic agent.[2] This unique profile, coupled with its efficacy in multidrug-resistant cell lines, makes this compound a compound of significant interest in cancer research.[2]

Biological Activity and Quantitative Data

This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Vulvar Carcinoma | 0.21 | [3][4] |

| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [3][4] |

| MDA-MB-231 | Breast Carcinoma | 0.43 | [3][4] |

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference |

| This compound (SDZ LAP 977) | 2.0 | [5] |

Table 3: In Vivo Antitumor Efficacy of this compound in Nude Mice with A431 Xenografts

| Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition | Reference |

| Intravenous | 1-10 mg/kg | 3-4 times a week for 4 weeks | Dose-dependent | [3] |

| Oral | 30 mg/kg | Daily for 3 weeks | 54% | [3] |

Mechanism of Action: From a Kinase Inhibitor Scaffold to an Antimitotic Agent

The initial hypothesis that this compound would act as an EGFR tyrosine kinase inhibitor, similar to its parent compound Lavendustin A, was disproven by in vitro enzymatic assays.[2] This led to the investigation of alternative mechanisms to explain its potent antiproliferative effects.

Mitotic Arrest

The primary mechanism of action of this compound is the induction of cell cycle arrest in the G2/M phase, specifically in mitosis.[2] This effect is characteristic of agents that interfere with the proper formation and function of the mitotic spindle, a cellular structure essential for the segregation of chromosomes during cell division.

Interaction with Tubulin

Further mechanistic studies have revealed that this compound directly targets the microtubule cytoskeleton. It has been shown to inhibit the polymerization of tubulin, the protein subunit that forms microtubules.[5] The IC50 for tubulin assembly inhibition was determined to be 2.0 µM.[5] Moreover, this compound was found to inhibit the binding of colchicine (B1669291) to tubulin, suggesting that it may interact with the colchicine-binding site on β-tubulin.[5]

The following diagram illustrates the proposed signaling pathway for this compound's antimitotic activity.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Cell Proliferation Assay

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

Workflow Diagram:

Caption: Workflow for in vitro cell proliferation assay.

Methodology:

-

Cell Seeding: Human tumor cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231) are harvested during the exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 1,000-5,000 cells per well in a final volume of 100 µL of culture medium.

-

Compound Addition: A stock solution of this compound in DMSO is serially diluted in culture medium. 100 µL of these dilutions are added to the wells to achieve final desired concentrations. Control wells receive medium with the corresponding DMSO concentration.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

-

Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.

Workflow Diagram:

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Treatment: Cells are seeded in culture dishes and allowed to attach. They are then treated with this compound at various concentrations or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and all cells (including floating cells) are collected by centrifugation.

-

Fixation: The cell pellet is washed with PBS and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are fixed for at least 2 hours at -20°C.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A digests RNA to ensure that only DNA is stained.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: The data is analyzed to generate a histogram of DNA content. The percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases is quantified. An accumulation of cells in the G2/M peak is indicative of mitotic arrest. For more specific identification of mitotic cells, co-staining with an antibody against a mitotic marker like phospho-histone H3 can be performed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow Diagram:

Caption: Workflow for in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., PIPES buffer) containing GTP on ice.

-

Compound Addition: this compound at various concentrations is added to the tubulin solution in a 96-well plate. Control wells contain vehicle (DMSO). A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are included as controls.

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Measurement: The change in absorbance at 340 nm is monitored over time. The increase in absorbance is due to light scattering by the forming microtubules.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 for inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Antitumor Efficacy Study

This protocol describes a typical xenograft study in immunodeficient mice to evaluate the in vivo anticancer activity of a compound.

Methodology:

-

Tumor Cell Implantation: Human tumor cells (e.g., A431) are injected subcutaneously into the flank of nude mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Compound Administration:

-

Intravenous (i.v.) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of PEG 300, citric acid, Tween 80, and ethanol, diluted with saline). The solution is administered via the tail vein at specified doses (e.g., 1-10 mg/kg) and schedule (e.g., 3-4 times per week).

-

Oral (p.o.) Administration: this compound is formulated in an appropriate vehicle for oral gavage (e.g., a mixture of ethanol, Labrafil M2125CS, and corn oil). The formulation is administered daily at a specified dose (e.g., 30 mg/kg).

-

-

Monitoring: Tumor size and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated groups to the vehicle control group.

Conclusion

This compound serves as a compelling example of how chemical derivatization of a natural product can lead to a compound with a novel mechanism of action. While originating from the EGFR tyrosine kinase inhibitor Lavendustin A, this compound exerts its potent antiproliferative activity through the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent cell death. Its efficacy in vitro and in vivo, including in multidrug-resistant models, highlights its potential as a lead compound for the development of new anticancer therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antimitotic agents.

References

- 1. Novel antiproliferative agents derived from lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetmol.com [targetmol.com]

- 5. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of SDZ281-977: A Technical Guide to Mitotic Arrest Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ281-977 is a synthetic, small-molecule compound derived from Lavendustin A, initially investigated for its potential as an inhibitor of the EGF receptor tyrosine kinase. However, subsequent research has revealed its primary mechanism of action to be the induction of mitotic arrest, positioning it as a potent anti-cancer agent. Unlike its parent compound, this compound's antiproliferative effects are not mediated by the inhibition of EGF receptor tyrosine kinase.[1][2] Instead, it functions by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mode of action of this compound is the disruption of microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division.[3] This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells. Evidence suggests that this compound interacts with tubulin at the colchicine-binding site, thereby preventing the assembly of α- and β-tubulin heterodimers into microtubules.[3] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent programmed cell death.

Signaling Pathway for Mitotic Arrest Induction

Caption: Mechanism of this compound-induced mitotic arrest.

Quantitative Data

The antiproliferative activity of this compound has been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Vulvar Carcinoma | ~0.21 |

| MIA PaCa-2 | Pancreatic Cancer | ~0.29 |

| MDA-MB-231 | Breast Carcinoma | ~0.43 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in A431 Xenograft Model

| Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition |

| Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent |

| Oral | 30 mg/kg | 3 weeks | 54% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)

This protocol is used to determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[4] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[4][5]

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Microtubule Staining (Immunofluorescence)

This method is used to visualize the effect of this compound on the microtubule network.

Principle: Immunofluorescence uses antibodies to label specific cellular structures. In this case, an anti-tubulin antibody is used to visualize the microtubule cytoskeleton.

Protocol:

-

Cell Culture: Grow cells on glass coverslips and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the antimitotic effects of a compound like this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a promising antiproliferative agent that induces mitotic arrest by inhibiting tubulin polymerization. Its distinct mechanism of action, which does not involve EGF receptor tyrosine kinase inhibition, and its efficacy against multidrug-resistant phenotypes make it a valuable candidate for further investigation in cancer therapy. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar antimitotic compounds.

References

- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UNIPROT:Q9UL75 - FACTA Search [nactem.ac.uk]

- 3. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

SDZ281-977: A Technical Guide on its Application in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ281-977, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Lavendustin A, has demonstrated potent antiproliferative activities in various cancer cell lines.[1][2][3][4] Contrary to its structural origins, the primary mechanism of action for this compound is not the inhibition of EGFR tyrosine kinase.[2] Instead, it functions as an antimitotic agent, inducing cell cycle arrest in mitosis.[2][5] This technical guide provides a comprehensive overview of the available data on this compound, including its effects on cancer cell lines, proposed signaling pathways, and detailed experimental protocols for its in vitro evaluation.

Quantitative Data Summary

This compound has shown efficacy in inhibiting the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for specific cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Vulvar Carcinoma | 0.21 | [1][3] |

| MIA PaCa-2 | Pancreatic Tumor | 0.29 | [1][3] |

| MDA-MB-231 | Breast Carcinoma | 0.43 | [1][3] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the induction of mitotic arrest.[2][5] While its direct molecular target is not yet fully elucidated, its effect is a disruption of the normal cell cycle progression, leading to an accumulation of cells in the M-phase. This antimitotic activity is noteworthy as it is independent of EGFR tyrosine kinase inhibition, a departure from its parent compound, Lavendustin A.[2] A key advantage of this compound is its effectiveness in multidrug-resistant tumor cells, suggesting it may bypass common resistance mechanisms.[2]

The process of mitotic arrest, as induced by agents like this compound, typically involves the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. When the SAC is activated due to mitotic disruption, it inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition prevents the degradation of critical proteins like Cyclin B and Securin, leading to a halt in the cell cycle. Prolonged mitotic arrest can ultimately lead to one of several cell fates: apoptosis during mitosis, slippage into the G1 phase followed by apoptosis, or cellular senescence.

Proposed Signaling Pathway for this compound-Induced Mitotic Arrest

References

- 1. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

SDZ281-977: A Technical Guide to its Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ281-977 is a synthetic derivative of Lavendustin A, initially explored as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. Subsequent research, however, revealed a surprising and distinct mechanism of action. This document provides a comprehensive overview of the selectivity and potency of this compound, summarizing key in vitro and in vivo data. Its primary mode of action is the inhibition of tubulin polymerization, leading to mitotic arrest and potent antiproliferative effects. While potent against various cancer cell lines, a broad-spectrum selectivity profile across the human kinome is not extensively documented in publicly available literature. This guide consolidates the current understanding of this compound for researchers in oncology and drug development.

Potency of this compound

This compound has demonstrated significant antiproliferative potency across multiple human cancer cell lines. The in vitro efficacy is characterized by IC50 values in the low micromolar to nanomolar range.

In Vitro Antiproliferative Activity

The growth inhibitory effects of this compound have been quantified in several cancer cell lines. The data consistently shows potent activity, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Vulvar Carcinoma | 0.21 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 0.29 | [1] |

| MDA-MB-231 | Breast Cancer | 0.43 | [1] |

Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have confirmed the antitumor activity of this compound. Both intravenous and oral administration have been shown to inhibit tumor growth.

| Animal Model | Tumor Xenograft | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Nude Mice | A431 (Vulvar) | 1-10 mg/kg (i.v.) | Dose-dependent | [2] |

| Nude Mice | A431 (Vulvar) | 30 mg/kg (p.o.) | 54% | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Selectivity Profile of this compound

The selectivity of a compound is crucial for its therapeutic potential. This compound exhibits a unique selectivity profile, diverging from its parent compound, Lavendustin A.

Primary Target: Tubulin

Contrary to its design inspiration, this compound does not inhibit the EGF receptor tyrosine kinase in cell-free assays[1]. Instead, its mechanism of action is the inhibition of tubulin polymerization[3]. It binds to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to the arrest of cells in the M-phase of the cell cycle[3]. A significant advantage of this mechanism is its efficacy in tumor cells expressing the multidrug resistance phenotype[1].

Kinase Selectivity

While the lack of EGFR inhibition is established, a comprehensive screening of this compound against a broad panel of kinases (e.g., a KINOMEscan) is not publicly available. Therefore, its off-target effects on other kinases are not well-characterized in the literature. This represents a knowledge gap in its complete selectivity profile.

Signaling Pathways and Mechanism of Action

The primary molecular event initiated by this compound is the disruption of microtubule dynamics. This triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

References

SDZ281-977: A Technical Guide to Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SDZ281-977, a synthetic derivative of lavendustin A, has demonstrated significant potential as an anticancer agent with the notable advantage of circumventing multidrug resistance (MDR). This technical guide provides an in-depth overview of the core attributes of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. As an antimitotic compound, this compound targets tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Crucially, its efficacy appears to be unaffected by the common mechanisms of multidrug resistance that plague many conventional chemotherapeutic agents. This document is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Multidrug resistance remains a formidable challenge in oncology, often leading to treatment failure and poor patient outcomes. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a common mechanism by which cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. This compound has emerged as a promising compound that is not subject to this resistance mechanism. Unlike its parent compound, lavendustin A, which is an EGF receptor tyrosine kinase inhibitor, this compound exerts its potent antiproliferative effects through a distinct antimitotic mechanism.[1] This guide synthesizes the available data on this compound, providing a technical foundation for further research and development.

Quantitative Data Presentation

The antiproliferative activity of this compound has been evaluated in several human cancer cell lines. The following tables summarize the available quantitative data on its efficacy.

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Vulvar Carcinoma | 0.21 |

| MIA PaCa-2 | Pancreatic Tumor | 0.29 |

| MDA-MB-231 | Breast Carcinoma | 0.43 |

Data sourced from MedChemExpress and MOLNOVA product descriptions citing Cammisuli S, et al. (1996).

Note on Multidrug Resistance Data: The foundational study by Cammisuli et al. (1996) states that tumor cells expressing the multidrug resistance phenotype were as sensitive to this compound as their nonresistant counterparts.[1][2] However, specific IC50 values for paired MDR and non-MDR cell lines were not available in the reviewed literature. Further studies would be required to generate a direct quantitative comparison.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Tumor Model | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition |

| A431 Human Vulvar Carcinoma (in nude mice) | Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent |

| A431 Human Vulvar Carcinoma (in nude mice) | Oral | 30 mg/kg | 3 weeks | 54% |

Data sourced from MedChemExpress product description citing Cammisuli S, et al. (1996).

Mechanism of Action: An Antimitotic Agent

This compound's primary mechanism of action is the inhibition of mitosis.[1] This is achieved through the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.

Signaling Pathway of G2/M Arrest Induced by Tubulin Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound, as a tubulin polymerization inhibitor, leads to G2/M cell cycle arrest and apoptosis.

Caption: Proposed signaling pathway of this compound-induced G2/M arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Cell Viability Assay to Determine IC50

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining IC50 using a cell viability assay.

Methodology:

-

Cell Seeding:

-

Cancer cell lines (e.g., A431, MIA PaCa-2) are cultured in appropriate media and conditions.

-

Cells are harvested during the logarithmic growth phase, counted, and seeded into 96-well plates at a density of 3,000-5,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of this compound in DMSO is prepared.

-

Serial dilutions of this compound are made in the cell culture medium to achieve a range of final concentrations.

-

The medium in the 96-well plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.

-

Plates are incubated for 48-72 hours.

-

-

Viability Assessment (MTT Assay Example):

-

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

The medium is then removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve and using non-linear regression analysis.

-

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation:

-

Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP and a fluorescent reporter).

-

Test compound (this compound) and control compounds (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel (B517696) as a stabilizer) are prepared at various concentrations.

-

-

Assay Procedure:

-

The tubulin solution is added to a pre-warmed 96-well plate.

-

The test and control compounds are added to the respective wells.

-

The plate is immediately placed in a microplate reader pre-heated to 37°C.

-

The increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time.

-

-

Data Analysis:

-

The rate of tubulin polymerization is determined from the slope of the linear phase of the polymerization curve.

-

The effect of this compound is quantified by comparing the polymerization rate in its presence to that of the vehicle control.

-

Overcoming Multidrug Resistance: A Logical Relationship Diagram

The ability of this compound to bypass multidrug resistance is a key therapeutic advantage. The following diagram illustrates the logical relationship between the common mechanism of MDR and how this compound's mode of action is unaffected by it.

Caption: Logical diagram illustrating how this compound bypasses P-glycoprotein-mediated multidrug resistance.

Conclusion

This compound represents a promising class of antimitotic agents with a clear advantage in overcoming multidrug resistance. Its mechanism of action, centered on the inhibition of tubulin polymerization, is distinct from many conventional chemotherapeutics and is not susceptible to efflux by P-glycoprotein. The quantitative data, though limited in direct comparative studies against MDR cell lines, consistently demonstrates potent antiproliferative activity in the sub-micromolar range. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds. For drug development professionals and cancer researchers, this compound warrants further exploration as a potential therapeutic for treating resistant tumors.

References

SDZ281-977: A Technical Overview of its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ281-977, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Lavendustin A, has demonstrated significant antiproliferative activity in preclinical cancer models. Contrary to its structural origins, the primary mechanism of action for this compound is not the inhibition of EGFR tyrosine kinase. Instead, this compound elicits its potent anticancer effects by inducing mitotic arrest, positioning it as a novel antimitotic agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo efficacy, and outlines detailed experimental protocols for its investigation. Furthermore, this document presents visual representations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of its therapeutic potential in oncology.

Introduction

The search for novel therapeutic agents with unique mechanisms of action remains a cornerstone of oncology research. While many targeted therapies focus on specific oncogenic signaling pathways, agents that disrupt fundamental cellular processes such as mitosis continue to be highly effective in cancer treatment. This compound emerged from the chemical derivatization of Lavendustin A, a known inhibitor of EGFR tyrosine kinase.[1][2][3] Initial investigations, however, revealed a surprising and distinct mode of action. This compound exerts its potent antiproliferative effects by arresting cells in the M phase of the cell cycle, a characteristic of antimitotic drugs.[1][3] This document synthesizes the current knowledge on this compound, offering a technical guide for researchers and drug development professionals interested in its further exploration.

In Vitro Efficacy

This compound has shown potent growth inhibitory activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines have been determined, highlighting its efficacy in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Vulvar Carcinoma | 0.21 | [2][4][5] |

| MIA PaCa-2 | Pancreatic Cancer | 0.29 | [2][4][5] |

| MDA-MB-231 | Breast Carcinoma | 0.43 | [2][4][5] |

In Vivo Efficacy

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating the antitumor potential of this compound in a living system.

| Animal Model | Tumor Model | Treatment | Dosage | Duration | Tumor Growth Inhibition (%) | Reference |

| Nude Mice | A431 Xenograft | Intravenous | 1-10 mg/kg | 4 weeks | Dose-dependent | [2][4][5] |

| Nude Mice | A431 Xenograft | Oral | 30 mg/kg | 3 weeks | 54 | [2][4] |

Importantly, at therapeutically effective doses, this compound was found to be non-immunosuppressive and non-hematosuppressive in mice.[1][3] Furthermore, tumor cells expressing the multidrug resistance phenotype did not exhibit resistance to this compound, suggesting its potential utility in treating resistant cancers.[3]

Mechanism of Action: Mitotic Arrest

The primary mechanism by which this compound exerts its antiproliferative effects is through the induction of mitotic arrest.[1][3] While the precise molecular target within the mitotic machinery has not been explicitly elucidated in the available literature, the observed phenotype is characteristic of agents that interfere with microtubule dynamics.

Caption: Hypothesized mechanism of this compound-induced mitotic arrest.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to determine the IC50 of this compound in cancer cell lines.

Caption: Workflow for determining in vitro cell proliferation.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A431, MIA PaCa-2, MDA-MB-231) in their recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 1,000-5,000 cells per well in a final volume of 100 µL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain the desired final concentrations.

-

Treatment: Add 100 µL of the diluted compound solutions to the respective wells to achieve a final volume of 200 µL. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 3 to 4 days.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a nude mouse xenograft model.

Caption: Workflow for in vivo xenograft efficacy studies.

Methodology:

-

Animal Model: Use athymic nude mice (e.g., BALB/c nude).

-

Cell Inoculation: Subcutaneously inject approximately 1 x 10^6 A431 human vulvar carcinoma cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Intravenous: Administer this compound intravenously at doses ranging from 1 to 10 mg/kg for a specified duration (e.g., 4 weeks).

-

Oral: Administer this compound orally at a specified dose (e.g., 30 mg/kg) for a specified duration (e.g., 3 weeks).

-

Include a vehicle control group for each administration route.

-

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Cell Cycle Analysis

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Methodology:

-

Cell Treatment: Seed A431 cells in 6-well plates and treat them with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

This compound represents a promising antiproliferative agent with a distinct mechanism of action involving mitotic arrest. Its efficacy in preclinical models, coupled with its activity against multidrug-resistant phenotypes, warrants further investigation. Future research should focus on elucidating the precise molecular target of this compound within the mitotic apparatus. A deeper understanding of its interaction with tubulin or other microtubule-associated proteins will be crucial for its continued development. Furthermore, comprehensive toxicology and pharmacokinetic studies are necessary to establish a clear path toward potential clinical evaluation. The technical information and protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this compound's therapeutic potential in oncology.

References

- 1. Inhibition of epidermoid carcinoma A431 cell growth and angiogenesis in nude mice by early and late treatment with a novel dextran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Cell Cycle [cyto.purdue.edu]

- 3. A431 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Tumor Growth Suppression and Enhanced Radioresponse by an Exogenous Epidermal Growth Factor in Mouse Xenograft Models with A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer.wisc.edu [cancer.wisc.edu]

In-Depth Technical Guide: SDZ-281-977 (CAS Number 150779-71-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ-281-977 is a synthetic small molecule derived from Lavendustin A, initially explored for its potent antiproliferative properties.[1] Unlike its parent compound, which is known as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, SDZ-281-977 exerts its anticancer effects through a distinct mechanism of action.[1] This technical guide provides a comprehensive overview of the available data on SDZ-281-977, including its chemical properties, in vitro and in vivo efficacy, and its established role as an antimitotic agent. Detailed experimental protocols and visual representations of its mechanistic pathway are provided to support further research and development efforts.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 150779-71-8 | N/A |

| Molecular Formula | C₁₈H₂₀O₅ | N/A |

| Molecular Weight | 316.35 g/mol | N/A |

| IUPAC Name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | N/A |

| Synonyms | SDZ-LAP 977 | [2] |

| Solubility | Soluble in DMSO | N/A |

In Vitro Antiproliferative Activity

SDZ-281-977 has demonstrated potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from a key study are summarized below.[2]

| Cell Line | Cancer Type | IC₅₀ (µM) |